molecular formula C14H14FNO3S B10963503 N-(3-fluoro-4-methylphenyl)-3-methoxybenzenesulfonamide

N-(3-fluoro-4-methylphenyl)-3-methoxybenzenesulfonamide

Cat. No.: B10963503
M. Wt: 295.33 g/mol
InChI Key: KMFJFLMTKMAMDV-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-3-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a fluoro and methyl group on one phenyl ring and a methoxy group on the other. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-3-methoxybenzenesulfonamide typically involves the reaction of 3-fluoro-4-methylaniline with 3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent product quality and to reduce reaction times. The use of automated purification systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfone derivatives.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-3-methoxybenzenesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-4-methylphenyl)thiourea
  • 3-fluoro-4-methylphenyl isocyanate
  • N-(3-fluoro-4-methylphenyl)urea

Uniqueness

N-(3-fluoro-4-methylphenyl)-3-methoxybenzenesulfonamide is unique due to the presence of both fluoro and methoxy substituents on the benzene rings, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H14FNO3S

Molecular Weight

295.33 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C14H14FNO3S/c1-10-6-7-11(8-14(10)15)16-20(17,18)13-5-3-4-12(9-13)19-2/h3-9,16H,1-2H3

InChI Key

KMFJFLMTKMAMDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC)F

Origin of Product

United States

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